molecular formula C17H13NO2 B1270942 8-(Benzyloxy)quinoline-2-carbaldehyde CAS No. 88238-73-7

8-(Benzyloxy)quinoline-2-carbaldehyde

Cat. No. B1270942
CAS RN: 88238-73-7
M. Wt: 263.29 g/mol
InChI Key: DNRDUAQLBRLDGI-UHFFFAOYSA-N
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Description

Quinoline derivatives, such as 8-(Benzyloxy)quinoline-2-carbaldehyde, are a class of compounds that have garnered significant interest in various fields of chemistry and pharmacology due to their diverse chemical properties and biological activities. These compounds are characterized by a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. The presence of functional groups, such as carbaldehyde, can significantly influence the reactivity and interaction of these molecules with other chemical entities .

Synthesis Analysis

The synthesis of quinolinecarbaldehydes can be achieved through various methods, including the classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods. These methods involve different mechanisms, such as carbene insertion and formylation reactions, to introduce the aldehyde group at specific positions on the quinoline ring . Additionally, the synthesis of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids demonstrates the versatility of quinolinecarbaldehydes in undergoing further functionalization, as shown by the one-pot synthesis reaction followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of quinolinecarbaldehydes can be elucidated using various spectroscopic techniques, including MS, HRMS, GC-MS, FTIR, electronic absorption spectroscopy, and multinuclear NMR. Single-crystal X-ray diffraction measurements provide detailed insights into the three-dimensional arrangement of atoms within the molecules. For instance, the crystal structure of a related compound, 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline, reveals a chair-like conformation of the seven-membered ring, indicating the flexibility of the quinoline scaffold .

Chemical Reactions Analysis

Quinolinecarbaldehydes can participate in a variety of chemical reactions, including the formation of Schiff bases through the reaction with aromatic amines, leading to the synthesis of C-8 substituted quinolines . They can also react with metal complexes, as demonstrated by the formation of acylhydrido complexes with iridium, which further undergo transformations to yield various hydridoirida-beta-diketone complexes . These reactions showcase the reactivity of the aldehyde group and its ability to form stable bonds with metals and other organic moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinecarbaldehydes are influenced by the presence of substituents on the quinoline ring. For example, the electrochemical properties of these compounds are affected by the presence of methyl groups, which facilitate oxidation and affect the reduction potential . The chemical stability and in vitro cytotoxic properties of quinoline-3-carbaldehyde hydrazones bearing different moieties have been studied, revealing selective activity against certain cancer cell lines, which suggests potential applications in medicinal chemistry .

Scientific Research Applications

Application in Organic Chemistry

  • Summary of the Application : “8-(Benzyloxy)quinoline-2-carbaldehyde” is a chemical compound used in organic chemistry . It has a molecular weight of 263.3 and its linear formula is C17H13NO2 .

Application in Pharmaceutical Research

  • Summary of the Application : Quinoline and its analogues, including “8-(Benzyloxy)quinoline-2-carbaldehyde”, have been studied for their potential biological and pharmaceutical activities .
  • Methods of Application : Various synthesis protocols have been reported for the construction of quinoline scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
  • Results or Outcomes : The outcomes of these studies can vary, but quinoline and its derivatives have shown potential for various biological and pharmaceutical activities .

Application in Antimicrobial Research

  • Summary of the Application : A series of 8-benzyloxy-substituted quinoline ethers compounds, including “8-(Benzyloxy)quinoline-2-carbaldehyde”, were synthesized and screened for their preliminary antimicrobial activities .
  • Methods of Application : The compounds were tested against two Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), and two Gram-positive bacteria (Staphylococcus aureus) .
  • Results or Outcomes : The results of these studies are not specified in the source, but the compounds were synthesized for the purpose of testing their antimicrobial activities .

Application in Material Science

  • Summary of the Application : “8-(Benzyloxy)quinoline-2-carbaldehyde” is used in material science . It’s often used in the synthesis of new materials .

Application in Environmental Science

  • Summary of the Application : Quinoline and its derivatives, including “8-(Benzyloxy)quinoline-2-carbaldehyde”, have been studied for their potential environmental applications .
  • Methods of Application : Various synthesis protocols have been reported for the construction of quinoline scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
  • Results or Outcomes : The outcomes of these studies can vary, but quinoline and its derivatives have shown potential for various environmental applications .

Application in Biochemical Research

  • Summary of the Application : A series of 8-benzyloxy-substituted quinoline ethers compounds, including “8-(Benzyloxy)quinoline-2-carbaldehyde”, were synthesized and screened for their preliminary biochemical activities .
  • Methods of Application : The compounds were tested against various biochemical assays .
  • Results or Outcomes : The results of these studies are not specified in the source, but the compounds were synthesized for the purpose of testing their biochemical activities .

Application in Chemical Synthesis

  • Summary of the Application : “8-(Benzyloxy)quinoline-2-carbaldehyde” is used in chemical synthesis . It’s often used in the synthesis of new chemical compounds .

Application in Bioactive Chalcone Derivatives Synthesis

  • Summary of the Application : “8-(Benzyloxy)quinoline-2-carbaldehyde” has been used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

Application in Heterocyclic Compound Synthesis

  • Summary of the Application : “8-(Benzyloxy)quinoline-2-carbaldehyde” is used in the synthesis of heterocyclic compounds .

Safety And Hazards

The safety information available indicates that 8-(Benzyloxy)quinoline-2-carbaldehyde is an irritant . More detailed safety and hazard information is not provided in the search results.

properties

IUPAC Name

8-phenylmethoxyquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-11-15-10-9-14-7-4-8-16(17(14)18-15)20-12-13-5-2-1-3-6-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRDUAQLBRLDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364193
Record name 8-(benzyloxy)quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzyloxy)quinoline-2-carbaldehyde

CAS RN

88238-73-7
Record name 8-(benzyloxy)quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 8-hydroxy-2-methylquinoline (6d), benzyl bromide, and selenium dioxide using methods as described in the literature for similar compounds (Buchi et al., 1956) in 35% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Shao, W Liu, R Guo, J Chen, N Zhou - Dyes and Pigments, 2021 - Elsevier
A novel quinoline derivative containing a phenanthroimidazole moiety: Synthesis, physical properties and light-emitting diodes application - ScienceDirect Skip to main content Skip to …
Number of citations: 11 www.sciencedirect.com
X He, M Zhong, J Yang, Z Wu, Y Xiao… - Chemical Biology & …, 2012 - Wiley Online Library
In the present study on the development of new anticonvulsants, 16 new1‐(2‐(8‐(benzyloxy)quinolin‐2‐yl)‐1‐butyrylcyclopropyl)‐3‐substituted urea derivatives were synthesized and …
Number of citations: 21 onlinelibrary.wiley.com
X He, M Zhong, T Zhang, J Yang, Z Wu, Y Xiao… - European journal of …, 2012 - Elsevier
In the present study on the development of new anticonvulsants, 16 new1-(8-(benzyloxy)quinolin-2-yl-6-substituted-4,6-diazaspiro[2,4]heptane-5,7-diones were synthesized and tested …
Number of citations: 17 www.sciencedirect.com
M Kriechbaum, G Winterleitner… - European Journal of …, 2013 - Wiley Online Library
We report on the synthesis and characterization of an NHC ligand based on the imidazo[1,5‐a]quinolinol scaffold. The benzyl‐protected NHC precursor was used for the preparation of …
F de Jong, J Pokorny, B Manshian, B Daelemans… - Dyes and …, 2020 - Elsevier
Visualization of the structure of the Endoplasmic Reticulum (ER) in living cells is important for the understanding of its function. Here we synthesized a library of BODIPY labeled 8 …
Number of citations: 10 www.sciencedirect.com
M El Safadi - 2021 - opus.lib.uts.edu.au
In this thesis, a series of four new metal chelating compounds (MS1-4) based on the cyclen macrocycle that bear pendant arms to modify the molecules’ properties are evaluated as …
Number of citations: 0 opus.lib.uts.edu.au
D Siegel, SM Kerwin - core.ac.uk
Carbon-carbon bond forming reactions via transition metal catalyzed coupling of two simple molecules to obtain relatively complex structures are elegant and very useful processes in …
Number of citations: 0 core.ac.uk
MM Karimdjy, G Tallec, PH Fries, D Imbert… - Chemical …, 2015 - pubs.rsc.org
The water soluble tris-aqua complex [Gd(dhqN-SO3)(H2O)3]3− based on a hexadentate hydroxyquinoline ligand shows high thermodynamic stability and high relaxivity (12.54 mM−1 s−…
Number of citations: 12 pubs.rsc.org
LK Zhang, QX Tong, LJ Shi - Dalton Transactions, 2013 - pubs.rsc.org
A phenanthroxazole-based fluorescent sensor for Cd2+ has been developed. Of particular significance is the specific ratiometric response of the sensor toward Cd2+ without …
Number of citations: 42 pubs.rsc.org

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